3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one
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Overview
Description
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one is a heterocyclic compound that features a fused ring system combining pyridine and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can result in a variety of functionalized derivatives with different properties.
Scientific Research Applications
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: Another heterocyclic compound with similar structural features but different electronic properties.
1H-Pyrazolo[3,4-b]pyridine: A related compound with a fused pyrazole and pyridine ring system.
[1,2,4]Triazolo[4,3-a]pyrazine: A compound with a triazole ring fused to a pyrazine ring, exhibiting different biological activities .
Uniqueness
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness allows it to be tailored for specific applications in various fields, making it a versatile compound for scientific research and industrial use.
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one |
InChI |
InChI=1S/C8H10N2O/c11-8-1-3-10-4-2-9-6-7(10)5-8/h1,3,5,9H,2,4,6H2 |
InChI Key |
LTLDPAZDKAAFES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC(=O)C=C2CN1 |
Origin of Product |
United States |
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